molecular formula C14H19ClN2O B14914022 n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide

n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide

Katalognummer: B14914022
Molekulargewicht: 266.76 g/mol
InChI-Schlüssel: JHPOMPDJWLXTEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide is an organic compound with the molecular formula C14H19ClN2O.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide typically involves the reaction of 2-chlorophenylethylamine with allyl bromide in the presence of a base, followed by the addition of propanoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the compound’s purity and structure .

Analyse Chemischer Reaktionen

Types of Reactions

n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide is unique due to its specific structural features, such as the presence of an allyl group and a chlorophenyl moiety.

Eigenschaften

Molekularformel

C14H19ClN2O

Molekulargewicht

266.76 g/mol

IUPAC-Name

2-[1-(2-chlorophenyl)ethylamino]-N-prop-2-enylpropanamide

InChI

InChI=1S/C14H19ClN2O/c1-4-9-16-14(18)11(3)17-10(2)12-7-5-6-8-13(12)15/h4-8,10-11,17H,1,9H2,2-3H3,(H,16,18)

InChI-Schlüssel

JHPOMPDJWLXTEN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1Cl)NC(C)C(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.